4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile
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Overview
Description
4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile is an organic compound that features a thiophene ring substituted with a formyl group at the 5-position and a benzonitrile moiety with a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide . The formyl group can be introduced via Vilsmeier-Haack formylation, which uses a combination of dimethylformamide and phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 4-(5-Carboxythiophen-3-yl)-2-hydroxybenzonitrile.
Reduction: 4-(5-Hydroxymethylthiophen-3-yl)-2-hydroxybenzonitrile.
Substitution: Various ethers and esters depending on the substituents introduced.
Scientific Research Applications
4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(5-Formylthiophen-3-yl)-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(5-Formylthiophen-3-yl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(5-Formylthiophen-3-yl)-2-hydroxybenzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
The combination of these functional groups with the thiophene ring enhances its reactivity and makes it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
4-(5-formylthiophen-3-yl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c13-5-9-2-1-8(4-12(9)15)10-3-11(6-14)16-7-10/h1-4,6-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEKQYLRTKIOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684712 |
Source
|
Record name | 4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-38-1 |
Source
|
Record name | 4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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